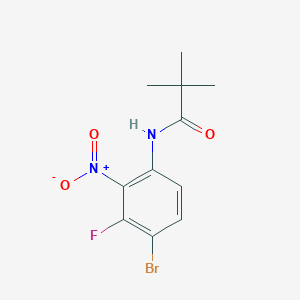

N-Pivaloyl 4-bromo-3-fluoro-2-nitroaniline

CAS No.: 1420800-43-6

Cat. No.: VC2873441

Molecular Formula: C11H12BrFN2O3

Molecular Weight: 319.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420800-43-6 |

|---|---|

| Molecular Formula | C11H12BrFN2O3 |

| Molecular Weight | 319.13 g/mol |

| IUPAC Name | N-(4-bromo-3-fluoro-2-nitrophenyl)-2,2-dimethylpropanamide |

| Standard InChI | InChI=1S/C11H12BrFN2O3/c1-11(2,3)10(16)14-7-5-4-6(12)8(13)9(7)15(17)18/h4-5H,1-3H3,(H,14,16) |

| Standard InChI Key | QARADCBYASWAGY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)NC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

N-Pivaloyl 4-bromo-3-fluoro-2-nitroaniline consists of an aniline core with several key functional group substitutions. The pivaloyl group (2,2-dimethylpropanoyl) is attached to the nitrogen of the aniline, while the aromatic ring contains bromine at position 4, fluorine at position 3, and a nitro group at position 2. Based on structurally similar compounds, we can estimate its chemical properties as follows:

| Property | Value/Description |

|---|---|

| Molecular Formula | C11H12BrFN2O3 |

| Molecular Weight | Approximately 319.13 g/mol |

| Physical Appearance | Likely a crystalline solid |

| Solubility | Likely soluble in organic solvents such as DMSO, dichloromethane |

| Structural Features | Pivaloyl group, bromine, fluorine, and nitro substituents |

| Chemical Classification | Benzamide derivative, halogenated aromatic compound |

The presence of multiple electron-withdrawing groups (bromine, fluorine, and nitro) on the aromatic ring creates an electron-deficient system, which significantly influences the compound's reactivity. The pivaloyl group adds steric bulk and modifies the electronic properties of the nitrogen atom to which it is attached.

Synthesis Methodology

The synthesis of N-Pivaloyl 4-bromo-3-fluoro-2-nitroaniline likely follows similar protocols to those used for related N-pivaloyl aniline derivatives. Based on the synthesis methods described for similar compounds, a potential synthetic route would involve:

Starting Materials

The synthesis would likely begin with 4-bromo-3-fluoro-2-nitroaniline as the primary amine substrate and pivaloyl chloride (also known as trimethylacetyl chloride) as the acylating agent .

Reaction Conditions

The pivaloylation reaction typically proceeds under mild to moderate conditions:

-

The reaction is commonly performed in toluene as the solvent.

-

The mixture is typically heated under reflux conditions for approximately 16 hours.

-

A base such as triethylamine may be added to neutralize the hydrogen chloride formed during the reaction.

The general reaction could be represented as:

4-bromo-3-fluoro-2-nitroaniline + pivaloyl chloride → N-Pivaloyl 4-bromo-3-fluoro-2-nitroaniline + HCl

Based on similar reactions documented in the literature, this synthesis would likely yield the target compound with efficiency ranging from 70-90% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum would likely show:

-

A singlet at approximately δ 1.2-1.3 ppm corresponding to the nine protons of the three methyl groups in the pivaloyl moiety

-

Aromatic protons appearing in the range of δ 7.0-8.5 ppm

-

An amide proton signal at approximately δ 9.5-10.5 ppm

The 13C NMR spectrum would likely feature:

-

Signals around δ 26-28 ppm for the methyl carbons of the pivaloyl group

-

A signal around δ 38-40 ppm for the quaternary carbon of the pivaloyl group

-

Carbonyl carbon signal around δ 176-178 ppm

-

Aromatic carbon signals between δ 120-150 ppm, with certain carbons showing splitting due to C-F coupling .

Applications and Research Significance

Medicinal Chemistry Applications

N-Pivaloyl 4-bromo-3-fluoro-2-nitroaniline may have significant potential in medicinal chemistry due to its unique structural features:

-

The halogen substituents (bromine and fluorine) can enhance binding affinity to biological targets and improve metabolic stability.

-

The nitro group can serve as a hydrogen bond acceptor in drug-receptor interactions.

-

The pivaloyl group may contribute to improved pharmacokinetic properties.

The compound could potentially serve as an intermediate in the synthesis of more complex therapeutic agents, particularly those targeting inflammation, cancer, or neurological disorders.

Materials Science Applications

In materials science, compounds with similar structures have been investigated for:

-

Development of liquid crystals due to their rigid molecular structure

-

Photoactive materials due to the presence of electron-withdrawing groups

-

Specialized polymers where the halogen substituents contribute to unique physical properties

The electron-rich and electron-poor regions within the molecule create dipole moments that could be exploited in various applications requiring specific electronic properties.

| Hazard Type | Classification | Precautionary Measures |

|---|---|---|

| Skin Contact | Likely irritant (Category 2) | Wear appropriate gloves and protective clothing |

| Eye Contact | Likely serious eye irritant (Category 2A) | Use eye protection (safety glasses with side shields) |

| Respiratory | May cause respiratory irritation | Use in well-ventilated areas or with local exhaust ventilation |

| Storage | - | Store in a cool, dry place away from incompatible materials |

| Disposal | - | Dispose according to local regulations for hazardous chemical waste |

The compound should be handled with standard precautions for laboratory chemicals, including the use of personal protective equipment and proper ventilation.

Comparison with Related Compounds

Structural Comparison with N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline

N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline differs from our target compound by having an additional bromine atom at position 6 of the aromatic ring. This additional substituent would:

-

Increase the molecular weight (398.02 g/mol compared to approximately 319.13 g/mol)

-

Further reduce electron density in the aromatic ring

-

Potentially alter crystal packing and physical properties

-

Modify reactivity patterns in certain chemical transformations

Comparison with Other N-Pivaloyl Benzamides

The synthesis methodology for various N-pivaloyl benzamides has been well-documented. These reactions typically proceed with good to excellent yields (60-97%) under similar reaction conditions. The pivaloyl group serves as an effective protecting group for the amine function and modifies the electronic properties of the nitrogen atom.

For instance, the synthesis of 4-methyl N-pivaloyl benzamide has been reported with a 92% yield, demonstrating the efficiency of pivaloylation under toluene reflux conditions for 16 hours .

Analytical Methods for Characterization

Several analytical techniques can be employed for the comprehensive characterization of N-Pivaloyl 4-bromo-3-fluoro-2-nitroaniline:

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) can be used to assess the purity of the compound and confirm its molecular weight. Based on similar compounds, the expected molecular ion peak in mass spectrometry would be around m/z 319 (corresponding to [M]+), with characteristic isotope patterns due to the presence of bromine .

X-ray Crystallography

Single crystal X-ray diffraction analysis, if crystals of suitable quality can be obtained, would provide definitive structural confirmation and reveal important molecular parameters such as:

-

Bond distances (particularly around the amide bond)

-

Bond angles

-

Torsion angles

-

Crystal packing arrangements

These parameters would be valuable for understanding the three-dimensional structure and potential intermolecular interactions that could influence the compound's properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume